Product packaging for Fmoc-5-chloro-D-tryptophan(Cat. No.:)

Fmoc-5-chloro-D-tryptophan

Cat. No.: B8179029
M. Wt: 460.9 g/mol
InChI Key: ZRVDPQCSRZAYPG-XMMPIXPASA-N
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Description

Significance of Unnatural Amino Acids in Contemporary Peptide Science

Unnatural amino acids, which are not among the 20 proteinogenic amino acids, are instrumental in expanding the chemical diversity and functionality of peptides. Their incorporation can introduce novel structural motifs and physicochemical properties, leading to enhanced biological activity, stability, and therapeutic potential. These tailored amino acids allow scientists to probe and manipulate biological systems with greater precision.

Stereochemical Considerations: The Role of D-Amino Acids in Peptide Structure and Function

The stereochemistry of amino acids is a fundamental determinant of peptide and protein structure. While L-amino acids are the predominant enantiomers found in nature, the incorporation of their mirror images, D-amino acids, offers significant advantages in peptide design. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which are typically specific for L-amino acid substrates. lifetein.combiopharmaspec.com This enhanced stability can lead to a longer biological half-life, a crucial attribute for therapeutic peptides. lifetein.combiopharmaspec.com Furthermore, the introduction of D-amino acids can induce specific conformational changes in the peptide backbone, influencing its three-dimensional structure and, consequently, its binding affinity and selectivity for biological targets. lifetein.comrsc.org

Strategic Utility of Halogenation in Tryptophan Derivatives for Modulating Biochemical Properties

The introduction of halogen atoms, such as chlorine, into the indole (B1671886) ring of tryptophan is a strategic modification that can significantly alter the amino acid's properties. Halogenation can increase the hydrophobicity of the residue and has been shown to be a key factor in the bioactivity of some compounds. nih.gov In nature, this modification is often catalyzed by halogenase enzymes. nih.govresearchgate.net In synthetic chemistry, the incorporation of halogenated tryptophan derivatives can be used to fine-tune the electronic and steric properties of a peptide, potentially enhancing its binding affinity and specificity for its target. mdpi.com The position of the halogen on the indole ring is critical, with different isomers exhibiting distinct biological activities. plos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H21ClN2O4 B8179029 Fmoc-5-chloro-D-tryptophan

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(5-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVDPQCSRZAYPG-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Fmoc 5 Chloro D Tryptophan

Regioselective Halogenation Strategies for Indole (B1671886) Systems (Precursor Synthesis)

The synthesis of Fmoc-5-chloro-D-tryptophan commences with the preparation of the key precursor, 5-chloroindole. Achieving regioselectivity at the C5 position of the indole nucleus is a significant chemical challenge due to the inherent reactivity of other positions, particularly C3. Several strategies have been developed to overcome this hurdle.

One effective approach involves the direct, regioselective C5–H iodination of indoles under metal-free conditions. This method provides a versatile handle for further functionalization, as the iodide can be subsequently converted to a chloride. A novel methodology for the direct introduction of chlorine at the 5-position of tryptamines and tryptophans has also been developed, proceeding through a 1-hydroxytryptamine intermediate.

Copper-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of indoles. Specifically, copper-catalyzed C5–H alkylation reactions of indoles bearing a directing group at the C3 position have been reported. While not a direct chlorination, this strategy highlights the feasibility of targeting the C5 position.

Enzymatic halogenation offers an elegant and highly regioselective alternative. Tryptophan halogenases are a class of enzymes that can selectively halogenate the indole ring of tryptophan at specific positions. For instance, the tryptophan 5-halogenase, PyrH, from Streptomyces rugosporus catalyzes the chlorination of tryptophan specifically at the C5 position. This biocatalytic approach provides a direct route to 5-chlorotryptophan with high fidelity.

MethodReagents/CatalystPosition of HalogenationKey Features
Direct C-H IodinationNIS, TFAC5Metal-free, mild conditions
Via 1-hydroxytryptamineNCSC5Novel methodology
Copper-Catalyzed C-H AlkylationCu(OAc)₂, LigandC5Requires directing group
Enzymatic HalogenationTryptophan 5-halogenaseC5High regioselectivity, biocatalytic

Enantioselective Synthesis of D-Tryptophan Scaffolds

The establishment of the D-stereocenter is a critical step in the synthesis of the target molecule. Several asymmetric methodologies have been successfully employed to produce D-tryptophan and its derivatives with high enantiopurity.

Chiral Auxiliary-Facilitated Approaches

Chiral auxiliaries are employed to control the stereochemical outcome of a reaction, and they are subsequently removed to afford the desired enantiomerically enriched product. The Schöllkopf chiral auxiliary, a bis-lactim ether derived from valine, is a well-established tool for the asymmetric synthesis of α-amino acids. In the context of D-tryptophan synthesis, the commercially available D-valine can be used to construct the chiral auxiliary, which then directs the alkylation to produce the desired D-amino acid precursor.

Another widely used method is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with an amine and a cyanide source. The use of a chiral amine, such as (S)-methylbenzylamine, as a chiral auxiliary can effectively control the stereochemistry of the newly formed amino acid.

Chiral AuxiliarySynthetic MethodStereochemical Control
Schöllkopf Auxiliary (from D-Valine)Alkylation of bis-lactim etherDiastereoselective alkylation
(S)-MethylbenzylamineStrecker SynthesisDiastereoselective cyanohydrin formation

Transition Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis offers a powerful and atom-economical approach to enantioselective synthesis. Several catalytic asymmetric methods have been developed for the synthesis of tryptophan derivatives.

Palladium-mediated heteroannulation reactions provide a convergent route to substituted tryptophans. This strategy involves the coupling of a substituted o-iodoaniline with a chiral internal alkyne, which can be prepared with high diastereoselectivity using a chiral auxiliary.

A tandem Friedel–Crafts conjugate addition/asymmetric protonation reaction has also been reported for the enantioselective synthesis of tryptophan derivatives. This reaction, catalyzed by a chiral Brønsted acid in the presence of a Lewis acid, allows for the construction of the tryptophan scaffold with high enantioselectivity. Rhodium-catalyzed asymmetric hydrogenation of dehydro-amino acid precursors is another robust method for accessing enantiomerically pure amino acids.

Catalytic MethodMetal/CatalystKey TransformationEnantioselectivity
Palladium-Mediated HeteroannulationPalladiumCoupling of o-iodoaniline and alkyneHigh (via chiral alkyne)
Tandem Friedel-Crafts/Asymmetric ProtonationSnCl₄ / (R)-3,3′-dibromo-BINOLConjugate addition and protonationHigh
Asymmetric HydrogenationRhodium / Chiral LigandHydrogenation of dehydro-tryptophanExcellent

Fluorenylmethoxycarbonyl (Fmoc) Protecting Group Chemistry

The final step in the synthesis of the target compound is the protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is widely used in solid-phase peptide synthesis due to its base lability, which allows for orthogonal protection strategies.

Chemical Reactions for Nα-Fmoc Introduction

The introduction of the Fmoc group onto the α-amino group of 5-chloro-D-tryptophan is typically achieved by reacting the amino acid with an Fmoc-donating reagent under basic conditions. The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com The reaction is generally carried out in a biphasic system, such as dioxane and aqueous sodium bicarbonate, or in an organic solvent with a non-nucleophilic base like diisopropylethylamine (DIEA). total-synthesis.com To prevent potential side reactions on the indole ring of tryptophan during peptide synthesis, it is often advantageous to also protect the indole nitrogen, for example, with a tert-butyloxycarbonyl (Boc) group. google.com

Fmoc ReagentBaseSolvent System
Fmoc-ClSodium BicarbonateDioxane/Water
Fmoc-OSuSodium BicarbonateDioxane/Water
Fmoc-ClDIEADichloromethane

Mechanism and Selectivity of Fmoc Protection

The mechanism of Fmoc protection involves the nucleophilic attack of the α-amino group of the amino acid on the electrophilic carbonyl carbon of the Fmoc reagent (Fmoc-Cl or Fmoc-OSu). This results in the formation of a carbamate (B1207046) linkage and the release of a leaving group (chloride or N-hydroxysuccinimide). total-synthesis.com

The reaction is highly selective for the α-amino group over other nucleophilic functional groups that may be present in the amino acid side chain, such as the indole nitrogen of tryptophan, under the controlled basic conditions. The α-amino group is generally more nucleophilic than the indole nitrogen, leading to preferential acylation at the α-position. However, for tryptophan, protection of the indole nitrogen with a Boc group is often recommended to avoid side reactions during subsequent peptide synthesis and cleavage steps. google.comacs.org

The Fmoc group is stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups in an orthogonal protection scheme. wikipedia.org The deprotection of the Fmoc group is achieved by treatment with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). The mechanism proceeds via an E1cB elimination pathway, where the base abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate and the release of the free amine and dibenzofulvene. total-synthesis.com

Isolation and Chemical Purity Assessment of this compound Monomer

The successful implementation of this compound in peptide synthesis is fundamentally reliant on the high purity of the monomer. Following its synthesis, rigorous isolation and purification protocols are essential to remove byproducts, unreacted starting materials, and other potential contaminants. Subsequently, a comprehensive assessment of the monomer's chemical purity and structural integrity is conducted using various analytical techniques.

Isolation and Purification

The initial step in isolating this compound from the crude reaction mixture typically involves an aqueous workup. The reaction mixture is often partitioned between an organic solvent, such as ethyl acetate, and a dilute acidic solution to remove basic impurities. The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Further purification is generally achieved through one or a combination of the following methods:

Crystallization: This is a common and effective method for purifying Fmoc-protected amino acids. The crude product is dissolved in a minimal amount of a hot solvent system, such as ethanol/water or toluene, and allowed to cool slowly. google.comajpamc.com As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals, while impurities tend to remain in the mother liquor. The choice of solvent is critical; for instance, solvent systems like ethyl acetate/petroleum ether or dichloromethane/heptane are also explored, although sometimes they may yield an oil rather than a crystalline solid. researchgate.net The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

Column Chromatography: For more challenging purifications or to remove closely related impurities, flash chromatography on a silica (B1680970) gel column is employed. mdpi.com The crude material is loaded onto the column, and a solvent gradient, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), is used to elute the compounds. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. These pure fractions are then combined and the solvent evaporated to yield the purified this compound.

Chemical Purity Assessment

To ensure the monomer meets the stringent requirements for peptide synthesis, its purity and identity are confirmed using a suite of analytical methods. The enantiomeric purity is particularly critical, as the presence of the L-enantiomer can lead to undesired side products in the final peptide. phenomenex.com

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the chemical and enantiomeric purity of Fmoc-amino acids. phenomenex.com A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with an additive like 0.1% trifluoroacetic acid (TFA). google.com The compound is detected using a UV detector, commonly at a wavelength of 220 nm or 254 nm. google.comgoogle.com Chiral HPLC, using polysaccharide-based stationary phases, can be used to determine the enantiomeric excess (ee), which is expected to be ≥99.8% for high-quality material. phenomenex.com

HPLC Analysis Parameters for this compound
Parameter Typical Condition
Column Reversed-Phase C18
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 254 nm
Expected Purity >99%

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The resulting spectra provide detailed information about the arrangement of atoms, confirming the presence of the Fmoc protecting group, the tryptophan indole ring, the chloro-substituent, and the amino acid backbone. The spectrum for the corresponding L-enantiomer is available for comparison. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) are common. The analysis should show a prominent peak corresponding to the molecular ion of this compound (C₂₆H₂₁ClN₂O₄), which has a molecular weight of approximately 460.9 g/mol . nih.gov

Spectroscopic Data for this compound
Technique Expected Result
¹H NMR Spectrum consistent with the proposed chemical structure.
¹³C NMR Spectrum consistent with the proposed chemical structure.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated molecular weight (approx. 460.9 g/mol ).

By employing these rigorous isolation, purification, and analytical assessment methodologies, a high-purity this compound monomer is produced, which is essential for the successful and high-fidelity synthesis of complex peptides.

Advanced Strategies for Incorporating Fmoc 5 Chloro D Tryptophan into Peptidic Structures

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is the predominant method for the assembly of peptide chains, offering high efficiency and ease of purification. The successful incorporation of Fmoc-5-chloro-D-tryptophan via SPPS relies on the careful optimization of several key parameters.

Optimization of Fmoc/tBu Orthogonal Protection Strategy for Halogenated D-Tryptophan

The Fmoc/tBu (tert-butyl) orthogonal protection strategy is the cornerstone of modern SPPS. The Nα-Fmoc group is labile to basic conditions (typically piperidine), while side-chain protecting groups are removed by strong acid (typically trifluoroacetic acid, TFA) during the final cleavage step. nih.gov

For tryptophan derivatives, a key consideration is the protection of the indole (B1671886) side chain. The indole ring is susceptible to modification by electrophiles generated during the repetitive acidolytic cleavage of other side-chain protecting groups in Boc-based SPPS or during the final TFA cleavage in Fmoc-SPPS. peptide.com While native tryptophan can sometimes be used without side-chain protection, it is highly recommended to protect the indole nitrogen to prevent side reactions. peptide.comiris-biotech.de The most common protecting group for the tryptophan indole in Fmoc-SPPS is the tert-butyloxycarbonyl (Boc) group. acs.org This group effectively shields the indole from alkylation and oxidation during synthesis and is cleanly removed during the final TFA cleavage.

The presence of the electron-withdrawing chlorine atom at the 5-position of the indole ring is expected to decrease the nucleophilicity of the indole, potentially reducing its susceptibility to acid-catalyzed side reactions. However, for maximum safety and to ensure the highest purity of the final peptide, the use of a Boc protecting group on the indole nitrogen of 5-chloro-D-tryptophan is still the recommended strategy. This approach has been successfully employed in the synthesis of complex peptides containing halogenated tryptophan analogs. peptide.com

Table 1: Recommended Side-Chain Protecting Groups for Fmoc/tBu SPPS

Amino Acid Recommended Protecting Group
Arg Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Asp, Glu OtBu (tert-butyl ester)
Asn, Gln Trt (trityl)
Cys Trt (trityl), Acm (acetamidomethyl)
His Trt (trityl)
Lys, Orn Boc (tert-butyloxycarbonyl)
Ser, Thr, Tyr tBu (tert-butyl ether)
Trp, 5-Cl-Trp Boc (tert-butyloxycarbonyl)

Evaluation and Selection of Coupling Reagents for Efficient Amide Bond Formation

For sterically hindered or electronically modified amino acids like this compound, the selection of a highly efficient coupling reagent is crucial. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high coupling efficiency and are generally suitable choices. nih.gov The addition of a base, typically N,N-diisopropylethylamine (DIPEA), is required for these reagents to facilitate the activation of the carboxylic acid. bachem.com

Table 2: Common Coupling Reagents for Fmoc-SPPS

Reagent Class Key Features
HATU Aminium Salt Very fast, low racemization, highly efficient.
HBTU/HCTU Aminium Salt Highly efficient, widely used.
PyBOP Phosphonium Salt Effective for hindered couplings.
DIC/Oxyma Carbodiimide/Additive Low cost, low racemization.

Activation is typically performed in the presence of a base such as DIPEA.

Kinetic and Mechanistic Considerations in Fmoc Deprotection Cycles

The removal of the Nα-Fmoc group is achieved through a β-elimination mechanism initiated by a secondary amine base, most commonly piperidine (B6355638) in N,N-dimethylformamide (DMF). luxembourg-bio.com The reaction is typically fast, often completed within minutes. luxembourg-bio.com

The kinetics of Fmoc deprotection can be influenced by several factors, including steric hindrance around the amino acid and the potential for peptide aggregation on the resin. peptide.com While no specific kinetic data exists for this compound, the presence of the chloro-substituent is not expected to significantly alter the deprotection mechanism or kinetics under standard conditions (e.g., 20% piperidine in DMF). Standard protocols, often involving two treatments with the piperidine solution, are generally sufficient to ensure complete deprotection. luxembourg-bio.com In cases of slow or incomplete deprotection, which can be an indication of peptide aggregation, extending the deprotection time or using a stronger base cocktail, such as one containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), may be beneficial. peptide.com However, the use of DBU should be carefully considered, as it can promote side reactions such as aspartimide formation. peptide.com

Monitoring the release of the dibenzofulvene-piperidine adduct by UV spectroscopy can be used to follow the progress of the deprotection reaction in real-time. nih.gov

Resin Linker Compatibility and Cleavage Conditions for Modified Peptides

The choice of resin and its associated linker determines the C-terminal functionality of the peptide (acid or amide) and the conditions required for its final cleavage. For the synthesis of peptide acids, Wang and 2-chlorotrityl chloride (2-CTC) resins are commonly employed. For peptide amides, Rink amide and Sieber amide resins are standard choices. sigmaaldrich.combachem.com

The 2-CTC resin is particularly advantageous as it allows for the cleavage of the peptide from the resin under very mild acidic conditions, which keeps the acid-labile side-chain protecting groups intact. sigmaaldrich.com This can be useful for the synthesis of protected peptide fragments.

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved using a cocktail containing a strong acid, most commonly TFA, along with a variety of scavengers. thermofisher.com Scavengers are crucial for quenching the reactive carbocations generated from the cleavage of protecting groups and the linker, which can otherwise lead to the modification of sensitive residues like tryptophan. sigmaaldrich.comresearchgate.net

For peptides containing tryptophan, and by extension 5-chloro-D-tryptophan, the use of scavengers is essential to prevent alkylation of the indole ring. sigmaaldrich.com A common and effective cleavage cocktail consists of TFA, water, and a silane (B1218182) scavenger such as triisopropylsilane (B1312306) (TIS). TIS is particularly effective at reducing trityl cations and other carbocations. sigmaaldrich.com In the successful synthesis of an argyrin analogue containing (S)-5-chloro-tryptophan, a cleavage cocktail of TFA–CH2Cl2–H2O–iPr3SiH was utilized. peptide.com

Table 3: Common Cleavage Cocktails for Tryptophan-Containing Peptides

Reagent Cocktail Composition (v/v) Comments
Standard TFA/TIS/H2O (95:2.5:2.5) Effective for most peptides, including those with Trp(Boc). thermofisher.com
Reagent K TFA/Phenol/H2O/Thioanisole/EDT (82.5:5:5:5:2.5) A classic cocktail for peptides with multiple sensitive residues. peptide.compeptide.com
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2) Recommended for Trp-containing peptides on PAL or BAL resins. peptide.com
Halogenated Trp Specific TFA/CH2Cl2/H2O/iPr3SiH Successfully used for a 5-chlorotryptophan-containing peptide. peptide.com

EDT = 1,2-ethanedithiol, TIS = triisopropylsilane, iPr3SiH = triisopropylsilane

Mitigation of Sequence-Dependent Synthesis Difficulties

A significant challenge in SPPS is the occurrence of "difficult sequences," which are prone to on-resin aggregation. This aggregation, often driven by interchain hydrogen bonding, can hinder reagent access to the reactive sites, leading to incomplete coupling and deprotection reactions. peptide.comuzh.chsigmaaldrich.com Peptides rich in hydrophobic residues are particularly susceptible to aggregation. peptide.com

While there is no direct evidence to suggest that 5-chloro-D-tryptophan inherently promotes aggregation more than its non-halogenated counterpart, the introduction of any large, hydrophobic residue can contribute to this phenomenon. Aromatic interactions involving tryptophan residues have been implicated in aggregation processes. nih.gov

Several strategies can be employed to mitigate aggregation:

Chaotropic Salts: The addition of salts like LiCl or KSCN to the reaction mixture can disrupt hydrogen bonding networks. peptide.com

Elevated Temperature: Performing couplings at higher temperatures can improve reaction kinetics and disrupt secondary structures. nih.gov

Solvent Choice: Using more polar solvents like N-methyl-2-pyrrolidone (NMP) or adding DMSO can help to solvate the growing peptide chain more effectively. peptide.com

Structure-Disrupting Derivatives: Incorporating "pseudoproline" dipeptides or backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group can disrupt the formation of regular secondary structures that lead to aggregation. sigmaaldrich.com

Solution-Phase Peptide Synthesis Approaches for Specific Applications

While SPPS is the dominant methodology, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of complex peptide architectures where purification of intermediates is necessary. ekb.eg

The synthesis of peptides containing this compound in solution follows the general principles of LPPS, which involve the coupling of protected amino acid fragments in a suitable organic solvent, followed by deprotection to allow for the next coupling step.

A typical solution-phase fragment condensation strategy would involve:

Fragment Preparation: Synthesis of small, protected peptide fragments, one of which contains this compound(Boc)-OH. These fragments are typically prepared using standard solution-phase coupling methods (e.g., using DIC/HOBt or HATU) and are purified at each step.

Fragment Coupling: The purified fragments are then coupled together. This step is critical and must be performed with coupling reagents known to minimize racemization, such as COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or by using azide-based coupling methods.

Final Deprotection: After the full-length protected peptide is assembled, the global deprotection of all side-chain protecting groups is carried out in a single step using a strong acid cocktail, similar to that used in SPPS.

Solution-phase synthesis can be advantageous when dealing with peptides that are particularly prone to aggregation on a solid support, as the intermediates can be purified and characterized at each stage, ensuring the quality of the final product. It also avoids potential side reactions associated with certain resin linkers. researchgate.net However, it is generally more labor-intensive and time-consuming than SPPS.

Chemoenzymatic and Semisynthetic Routes for Complex Peptide Assembly

Chemoenzymatic and semisynthetic strategies combine the precision of enzymatic catalysis or the efficiency of chemical ligation with the flexibility of chemical synthesis to assemble large and complex peptides that are inaccessible by a single method alone. The incorporation of this compound into such schemes typically begins with its inclusion in a smaller peptide fragment via standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.govbachem.com This synthetic fragment can then be joined to other synthetic or recombinantly expressed peptide segments.

A prominent semisynthetic method is Native Chemical Ligation (NCL) . nih.govmdpi.com This technique allows for the joining of two unprotected peptide fragments in an aqueous solution. wikipedia.org One fragment must contain a C-terminal thioester, and the other must have an N-terminal cysteine residue. squarespace.com The reaction proceeds via a chemoselective transthioesterification, followed by a spontaneous S-to-N acyl shift that forms a native peptide bond at the ligation site. nih.govwikipedia.org

To incorporate 5-chloro-D-tryptophan using this route, a peptide segment containing the chlorinated amino acid is first synthesized using Fmoc-SPPS. During this synthesis, this compound is coupled like any other protected amino acid. rsc.org The synthesis is planned so that this fragment is ultimately produced with a C-terminal thioester. This is often achieved using specialized linkers or post-synthesis modifications. nih.govosti.gov The resulting peptide thioester, containing 5-chloro-D-tryptophan at a defined position, is then ligated to a second peptide fragment (either synthetic or recombinant) that features an N-terminal cysteine. This approach enables the assembly of large proteins containing this specific modification. mdpi.com

The table below outlines the key parameters for a typical NCL reaction involving a peptide fragment containing 5-chloro-D-tryptophan.

ParameterDescriptionTypical Conditions & Considerations
Peptide Fragment 1A synthetic peptide containing 5-chloro-D-tryptophan, synthesized via Fmoc-SPPS.Must possess a C-terminal thioester (e.g., -CO-S-R). Purity should be >95% as determined by RP-HPLC.
Peptide Fragment 2A synthetic or recombinant peptide.Must possess an N-terminal Cysteine (Cys) residue. Other internal Cys residues are generally tolerated.
Reaction BufferAqueous buffer to solubilize both peptide fragments.Typically 6 M Guanidine Hydrochloride (Gdn·HCl), 100-200 mM sodium phosphate, pH ~7.0-7.5. nih.gov
Thiol CatalystAccelerates the initial transthioesterification step.Commonly 4-mercaptophenylacetic acid (MPAA) or thiophenol. wikipedia.orgnih.gov
Reducing AgentMaintains the cysteine thiol in its reduced, reactive state.Tris(2-carboxyethyl)phosphine (TCEP) is often used as it is odorless and effective at neutral pH. nih.gov
OutcomeFormation of a single, larger peptide.A native peptide bond is formed at the ligation site (Xaa-Cys), with 5-chloro-D-tryptophan incorporated at its designated position within the final sequence.

Site-Specific Incorporation Techniques in Protein Engineering

Protein engineering aims to create novel proteins with new or enhanced functions. A key technique in this field is the site-specific incorporation of non-canonical amino acids (ncAAs) like 5-chlorotryptophan into a protein's primary sequence during its biosynthesis. This is achieved by expanding the genetic code of an organism or a cell-free synthesis system. nih.gov

The most common method for this is nonsense suppression , which repurposes a stop codon (typically the amber codon, UAG) to encode for an ncAA. plos.orgmdpi.com This requires two key engineered components:

An orthogonal aminoacyl-tRNA synthetase (aaRS) : This enzyme is engineered to specifically recognize the desired ncAA (in this case, 5-chlorotryptophan) and attach it to its partner tRNA, while not recognizing any of the canonical amino acids.

An orthogonal suppressor tRNA : This tRNA has an anticodon that recognizes the repurposed stop codon (e.g., CUA for the UAG codon) and is not recognized by any of the cell's endogenous synthetases. nih.gov

When these components are introduced into a cell or cell-free system along with a gene of interest containing a UAG codon at the desired site, the ribosome will insert 5-chlorotryptophan at that position instead of terminating translation. bohrium.comresearchgate.net While research has extensively documented the incorporation of similar analogs like 5-bromotryptophan and 6-chlorotryptophan, the same principles and methodologies apply to 5-chlorotryptophan. nih.gov The Fmoc-protected version of the amino acid, this compound, is a key reagent for the chemical synthesis of the ncAA that is subsequently used in these biological incorporation systems. anaspec.com

Cell-free protein synthesis (CFPS) offers a powerful alternative to in-vivo expression for incorporating ncAAs. CFPS systems are open environments, which facilitates the supply of the necessary ncAA and engineered components without concerns about cell wall transport or toxicity. springernature.com This makes CFPS an efficient platform for rapidly prototyping proteins with site-specifically incorporated halogenated tryptophans.

The following table summarizes research findings on the site-specific incorporation of halogenated tryptophan analogs, which serves as a direct precedent for the use of 5-chlorotryptophan.

Incorporated AnalogTarget ProteinIncorporation SiteMethodologyKey Findings & EfficiencyReference
6-chlorotryptophan (6ClW)Murine Dihydrofolate Reductase (mDHFR)Position 10 (amber codon)Nonsense suppression in E. coli using an engineered yeast phenylalanyl-tRNA synthetase (yPheRS T415G).Incorporation fidelity was at least 98%. nih.gov
6-chlorotryptophan (6ClW)Superfolder Green Fluorescent Protein (sfGFP)Position 134 (amber codon)Nonsense suppression in autonomous E. coli cells capable of biosynthesizing the ncAA using a tryptophan halogenase.Robust expression of sfGFP containing the halogenated tryptophan was achieved. nih.govbohrium.com
5-bromotryptophan (5BrW)Cyan Fluorescent Protein (CFP6)Position 66 (amber codon)Nonsense suppression in E. coli using the yPheRS (T415G) system.Incorporation led to a blue shift in the fluorescence emission and absorption maxima of the protein. nih.gov
7-fluorotryptophan (7F-Trp)Dengue Virus NS2B-NS3 ProteasePosition 83 (amber codon)Nonsense suppression in E. coli using an engineered pyrrolysyl-tRNA synthetase (PylRS) mutant.Successfully used as a 19F NMR probe to investigate conformational changes in the protein. anu.edu.au

Influence of Fmoc 5 Chloro D Tryptophan on Peptide/protein Structure and Biochemical Properties

Conformational Dynamics and Secondary Structure Induction

The three-dimensional structure of a peptide is a critical determinant of its function. The incorporation of Fmoc-5-chloro-D-tryptophan can significantly alter the conformational landscape of a peptide chain through the combined effects of its D-stereochemistry and the chloro-substitution on the indole (B1671886) side chain.

The substitution of a naturally occurring L-amino acid with its D-enantiomer can induce significant changes in the secondary structure of a peptide. D-amino acids can disrupt the formation of right-handed α-helices, which are common secondary structural motifs in proteins. researchgate.net Conversely, they can promote the formation of left-handed helices or stabilize specific turn structures, such as β-turns. researchgate.net The introduction of a D-amino acid can lead to a local change in the peptide backbone's direction, which can be advantageous in designing peptides with specific folded geometries.

Furthermore, the presence of D-amino acids generally enhances the stability of peptides against enzymatic degradation. lifetein.comnih.gov Proteases, which are enzymes that break down proteins and peptides, are stereospecific and primarily recognize L-amino acids. Consequently, peptides containing D-amino acids are less susceptible to proteolysis, leading to a longer biological half-life. lifetein.comnih.gov

The impact of D-amino acid substitution on the helicity of a model peptide is illustrated in the following table, which shows a decrease in α-helicity with an increasing number of D-amino acid substitutions.

Table 1: Effect of D-Amino Acid Substitution on the Helicity of a Model Peptide

PeptideNumber of D-Amino Acid SubstitutionsRelative Helicity (%)
V13K0100
K14D177.0
S11D/K14D251.3
S11D/K14D/T15D338.7

Data adapted from a study on the effect of D-amino acid substitutions on the helicity of an alpha-helical membrane-active peptide. mdpi.com

The introduction of a chlorine atom at the 5-position of the tryptophan indole ring alters its electronic properties. Chlorine is an electron-withdrawing group, which can influence the charge distribution of the aromatic system. This can, in turn, affect non-covalent interactions involving the indole side chain, such as cation-π interactions and hydrogen bonding. The chlorine atom can also participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center and interacts with a nucleophilic site. acs.org These stereoelectronic effects can influence the preferred conformation of the tryptophan side chain and its interactions with neighboring residues or binding partners.

Computational studies on substituted indoles have shown that electron-withdrawing groups can cause a bathochromic (red) shift in the absorption spectrum, indicating an alteration of the electronic energy levels. mdpi.com

Modulation of Peptide Reactivity and Chemical Stability

The chemical reactivity of a peptide can be influenced by the presence of this compound. The indole ring of tryptophan is susceptible to oxidation. The electron-withdrawing nature of the chlorine atom at the 5-position can make the indole ring less susceptible to oxidative damage, thereby increasing the chemical stability of the peptide.

Furthermore, the Fmoc protecting group is base-labile and is removed during solid-phase peptide synthesis under specific conditions. The presence of the chloro-substituent is unlikely to significantly affect the standard deprotection protocols.

Alterations in Biomolecular Recognition and Binding Affinity

The specific recognition of a peptide by its biological target, such as a receptor or an enzyme, is highly dependent on its three-dimensional structure and the chemical properties of its amino acid side chains. The introduction of this compound can alter biomolecular recognition and binding affinity through several mechanisms.

The conformational changes induced by the D-amino acid can reorient key binding residues, either enhancing or diminishing the interaction with the target. The chlorine atom can also directly participate in binding interactions. For instance, it can form halogen bonds with oxygen or nitrogen atoms in the binding pocket of a protein, potentially increasing the binding affinity. acs.org The altered electronic properties of the indole ring can also modulate van der Waals and electrostatic interactions.

Studies on peptide-protein interactions have shown that single amino acid substitutions can significantly impact binding affinity. The following table presents hypothetical data to illustrate how the introduction of a modified tryptophan could affect the dissociation constant (Kd), a measure of binding affinity (a lower Kd indicates stronger binding).

Table 2: Hypothetical Impact of Amino Acid Substitution on Peptide-Receptor Binding Affinity

Peptide VariantModificationDissociation Constant (Kd) (nM)
Native PeptideL-Tryptophan100
D-Trp PeptideD-Tryptophan150
5-Cl-L-Trp Peptide5-Chloro-L-Tryptophan75
5-Cl-D-Trp Peptide5-Chloro-D-Tryptophan90

This table is illustrative and the values are not based on direct experimental data for this compound.

Investigation of Solvent and Environmental Sensitivities within Peptide Environments

The fluorescence of the tryptophan indole ring is highly sensitive to the polarity of its local environment. researchgate.net This property makes tryptophan a useful intrinsic fluorescent probe for studying protein folding and conformational changes. The introduction of a chlorine atom at the 5-position is expected to modulate these solvatochromic properties.

Halogenated tryptophans can exhibit altered fluorescence quantum yields and emission maxima depending on the solvent. nih.gov This environmental sensitivity can be exploited to study the local environment of the 5-chloro-D-tryptophan residue within a peptide. For example, a blue shift in the fluorescence emission maximum would indicate that the residue is in a more hydrophobic environment, which could be the case if it is buried within the core of a folded peptide or inserted into a lipid membrane.

The following table shows the fluorescence emission maxima of tryptophan in different solvents, illustrating its solvatochromic behavior. It is anticipated that 5-chlorotryptophan would exhibit similar trends, potentially with shifted emission wavelengths.

Table 3: Fluorescence Emission Maxima of Tryptophan in Different Solvents

SolventPolarityEmission Maximum (nm)
WaterHigh350-365
EthanolMedium~340
DioxaneLow~330

Data compiled from studies on tryptophan fluorescence. researchgate.net

Applications in Chemical Biology and Biomedical Research

Design and Synthesis of Peptide-Based Probes for Receptor Interaction Studies

The precise recognition between a peptide ligand and its receptor is fundamental to many biological processes. The design of synthetic peptides that can mimic or antagonize these interactions is a cornerstone of drug discovery and chemical biology. Fmoc-5-chloro-D-tryptophan is strategically employed in the synthesis of peptide-based probes to investigate and modulate these interactions.

The synthesis of these probes typically involves standard Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.netnih.gov The use of the D-enantiomer is particularly advantageous as it often leads to peptides with increased resistance to degradation by proteases, a crucial feature for probes used in biological systems. Researchers have developed synthetic receptors, such as glucose-based naphtho crown ethers, capable of selectively binding tryptophan and tryptophan-containing peptides in aqueous media, which can be monitored by fluorescence spectroscopy. beilstein-journals.org The incorporation of 5-chloro-D-tryptophan into such peptide sequences could be used to probe the specificity and nature of these synthetic receptor interactions, furthering our understanding of molecular recognition.

Probe CharacteristicContribution of 5-Chloro-D-TryptophanResearch Context Example
Binding Affinity Alters electronic properties of the indole (B1671886) ring, potentially increasing affinity through halogen bonding or hydrophobic interactions.Development of antagonists for G-protein coupled receptors like FPR1. rsc.org
Receptor Selectivity The specific steric and electronic profile can favor binding to one receptor subtype over another.Probing subtypes of receptors where tryptophan is a key recognition motif.
Proteolytic Stability The D-amino acid configuration prevents recognition by common proteases, increasing the probe's half-life.In vivo imaging or prolonged receptor modulation studies. mdpi.com
Conformational Constraint Can influence the local peptide backbone conformation, pre-organizing it for optimal receptor binding.Design of constrained cyclic peptides for enhanced receptor interaction. nih.gov

Functionalizing Peptides for Bioconjugation and Directed Labeling

The ability to attach reporter molecules, such as fluorescent dyes or affinity tags, to specific sites on a peptide is essential for studying its localization, trafficking, and interactions. The chloro group on 5-chloro-D-tryptophan provides a unique site for chemical modification.

While the direct reactivity of the aryl chloride is lower than other halides, it can serve as a handle for post-synthetic modifications, particularly through transition-metal-catalyzed cross-coupling reactions. This approach allows for the introduction of a wide array of functional groups after the main peptide chain has been assembled.

Halogenation of peptides is a known strategy to enhance functionality. mdpi.comnih.gov Enzymatic halogenation of tryptophan has been coupled with chemocatalytic methods like the Suzuki-Miyara cross-coupling to create novel derivatives. mdpi.com Similarly, a peptide synthesized with this compound can be subjected to such cross-coupling reactions. For example, coupling with boronic acids (Suzuki coupling) or alkynes (Sonogashira coupling) can attach various functionalities, including:

Reactive handles: Introduction of an alkyne or azide (B81097) for subsequent "click" chemistry reactions.

Biophysical probes: Attachment of spin labels for electron paramagnetic resonance (EPR) studies.

Cross-linking agents: Incorporation of photoreactive groups to capture binding partners upon UV irradiation.

These late-stage modifications provide a powerful tool for creating diverse peptide libraries from a single chlorinated precursor, enabling the fine-tuning of properties and the development of multifunctional probes. miragenews.com

Fluorescently labeled peptides are indispensable tools for visualizing biological processes using techniques like fluorescence microscopy and flow cytometry. bio-itworld.comjpt.com The chloro-tryptophan residue can be leveraged for fluorescence-based applications in several ways.

One strategy is to use the chloro group as an attachment point for a fluorescent dye via the cross-coupling methods described above. This allows for site-specific labeling within the peptide sequence. A variety of fluorescent dyes, such as fluorescein (B123965) (FAM), rhodamine (TAMRA), and cyanine (B1664457) dyes (Cy3, Cy5), can be modified with appropriate functional groups (e.g., a boronic acid) to enable their conjugation to the 5-chlorotryptophan residue. jpt.comsb-peptide.comaltabioscience.com

Alternatively, researchers have developed fluorescent unnatural amino acids that act as intrinsic probes, mimicking the structure of natural amino acids like tryptophan. rsc.org While 5-chlorotryptophan itself is not strongly fluorescent, its modification can yield derivatives with useful photophysical properties. The ability to precisely position a fluorescent label away from the peptide's primary binding motif is crucial for ensuring that the label does not interfere with its biological activity. bio-itworld.com

Labeling StrategyDescriptionCommon FluorophoresApplication
Post-Synthetic Conjugation The chloro group is modified via cross-coupling to attach a fluorescent dye.FAM, FITC, TAMRA, Cy3, Cy5, Alexa Fluor Dyes. jpt.comsb-peptide.comaltabioscience.comCellular uptake studies, receptor localization, in-vivo imaging. bio-itworld.com
Intrinsic Probes The modified tryptophan analog itself possesses fluorescent properties.Carbazole-derived amino acids (as structural mimics). rsc.orgStudying protein-protein interactions and conformational changes via FRET. altabioscience.com

Engineering Peptidomimetics with Enhanced Bioactivity and Proteolytic Stability

A major hurdle in the development of peptide-based therapeutics is their typically poor stability in vivo due to rapid degradation by proteases. This compound is a key component in strategies to overcome this limitation and enhance biological activity.

The "D" configuration of the amino acid is a fundamental element for increasing proteolytic stability. Proteases are chiral enzymes that are highly specific for L-amino acid substrates; peptides containing D-amino acids are not readily recognized or cleaved, significantly extending their circulating half-life. mdpi.com

Furthermore, halogenation is a common medicinal chemistry tactic to improve the pharmacological properties of a molecule. mdpi.com The chlorine atom on the indole ring can:

Increase Lipophilicity: This can enhance the peptide's ability to cross cell membranes and potentially the blood-brain barrier.

Modulate Bioactivity: The electron-withdrawing nature of chlorine can alter the hydrogen-bonding capacity of the indole N-H group and modify π-π stacking interactions, which can lead to improved binding affinity for the target. nih.gov

Provide Steric Shielding: The presence of the chlorine atom can sterically hinder the approach of proteases, further contributing to the stability of the peptide.

By combining the D-configuration with halogenation, this compound allows for the engineering of peptidomimetics with superior stability and potentially more potent and durable biological effects compared to their native L-amino acid counterparts.

Contributions to Neuroscience Research: Insights into Neurotransmitter Metabolism and Receptor Signaling

Tryptophan is a critical precursor for the synthesis of several neuroactive molecules in the central nervous system (CNS), most notably the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and various metabolites of the kynurenine (B1673888) pathway. nih.gov Dysregulation of these pathways is implicated in numerous neurological and psychiatric disorders. nih.govnih.gov

The introduction of modified tryptophan analogs like 5-chloro-D-tryptophan into small peptides provides a valuable tool for neuroscientists. These peptidomimetics can be designed to:

Act as Receptor Probes: As an analog of serotonin precursors, peptides containing 5-chlorotryptophan can be used to probe the structure and function of serotonin receptors. The chloro-substituent may confer selectivity for specific receptor subtypes, allowing researchers to dissect their distinct signaling roles. chemimpex.com

Inhibit Metabolic Enzymes: These peptides could act as competitive or allosteric inhibitors of key enzymes in the tryptophan metabolic pathways, such as tryptophan hydroxylase or indoleamine 2,3-dioxygenase (IDO). By blocking these enzymes, researchers can study the downstream physiological effects of depleting specific neuroactive metabolites.

Modulate Neurotransmitter Signaling: By interacting with neurotransmitter receptors, these peptides can be used to study signaling cascades and their impact on neuronal function and behavior. The D-amino acid configuration ensures that the probe remains active for longer periods in experimental models, both in vitro and in vivo.

The use of such specialized chemical tools allows for a more nuanced investigation of the complex interplay between tryptophan metabolism and brain function, potentially uncovering new therapeutic targets for neurological disorders.

Development of Advanced Materials and Functional Bio-interfaces

The self-assembly of peptides into well-defined nanostructures is a burgeoning field in materials science, with applications ranging from tissue engineering to biosensing. Tryptophan residues often play a crucial role in these processes, acting as "interfacial anchors" that mediate peptide interactions with surfaces and lipid membranes. nih.gov

Incorporating this compound into peptide sequences designed for materials applications can create novel functional bio-interfaces. strath.ac.uk The unique properties of this amino acid can be harnessed to control and direct the assembly of peptide-based materials:

Modulated Self-Assembly: The chloro group alters the hydrophobicity and aromatic stacking interactions between peptide chains, influencing the morphology and stability of the resulting nanomaterials (e.g., nanofibers, hydrogels).

Functionalized Surfaces: Peptides containing 5-chlorotryptophan can be immobilized on surfaces to create functional bio-interfaces. The chloro group could potentially be used for subsequent chemical modifications to attach other molecules, creating multifunctional surfaces for controlling cell adhesion, proliferation, or differentiation. strath.ac.uk

Enhanced Membrane Interaction: In the design of membrane-active peptides, such as antimicrobial peptides or cell-penetrating peptides, the halogenated tryptophan can modify the peptide's interaction with the lipid bilayer, potentially enhancing its potency or altering its mechanism of action. beilstein-journals.orgresearchgate.net

By providing a building block with tunable chemical and physical properties, this compound contributes to the rational design of advanced biomaterials and sophisticated bio-interfaces for a wide range of biomedical and biotechnological applications.

Advanced Analytical and Spectroscopic Characterization of 5 Chloro D Tryptophan Containing Peptides

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Elucidation

One-dimensional (1D) ¹H NMR is instrumental in confirming the site of halogenation. The introduction of the electron-withdrawing chlorine atom at the C5 position of the indole (B1671886) ring induces characteristic changes in the chemical shifts of the aromatic protons (H4, H6, and H7). nih.gov These shifts, when compared to the spectrum of an unmodified tryptophan-containing peptide, provide direct evidence of successful and regiospecific incorporation.

Two-dimensional (2D) NMR techniques, such as TOCSY (Total Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed for complete resonance assignment and structural determination. chemrxiv.orgnmims.edu

TOCSY experiments establish through-bond correlations, allowing for the assignment of all protons within a specific amino acid residue's spin system.

NOESY experiments detect through-space correlations between protons that are close to each other (typically <5 Å), providing the distance restraints necessary to calculate the peptide's 3D structure. The NOEs between the 5-chloro-D-tryptophan side chain and other residues are critical for defining the peptide's tertiary fold.

The chlorine atom can also serve as a useful probe in more advanced NMR experiments. While ¹³C and ¹⁵N isotopic labeling is common for larger peptides and proteins, the distinct electronic environment created by the chlorine atom can be sufficient to resolve ambiguities in proton spectra, aiding in the precise structural characterization of the peptide. nmims.edu

Table 1: Representative ¹H NMR Chemical Shift Changes Upon Tryptophan Chlorination This table illustrates hypothetical but expected changes based on the electronic effects of chlorine.

Indole ProtonTypical Shift in Trp (ppm)Expected Shift in 5-Cl-Trp (ppm)Reason for Change
H4~7.60Downfield Shift (>7.60)Deshielding effect from adjacent electronegative Cl
H6~7.10Downfield Shift (>7.10)Deshielding effect from adjacent electronegative Cl
H7~7.38Minor ShiftFurther from the site of substitution
H2~7.18Minor ShiftRelatively unaffected by substitution at C5

Mass Spectrometry (MS) for Molecular Mass Determination and Peptide Sequence Verification

Mass spectrometry (MS) is an essential tool for the primary characterization of peptides, providing precise molecular mass data and enabling sequence verification. For peptides incorporating 5-chloro-D-tryptophan, MS is particularly powerful due to the unique isotopic signature of chlorine.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques used. ESI-MS is often coupled with liquid chromatography for online analysis, while MALDI-MS is known for its high throughput and tolerance for complex mixtures. nih.gov

A key diagnostic feature in the mass spectrum of a 5-chloro-D-tryptophan-containing peptide is the presence of a characteristic isotopic pattern. Naturally occurring chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct mass peaks for the peptide, separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1. This signature provides unambiguous confirmation of the presence of a single chlorine atom in the peptide.

Tandem mass spectrometry (MS/MS) is used to verify the amino acid sequence and pinpoint the location of the modification. biorxiv.org In this technique, the parent peptide ion is isolated and fragmented, typically via collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are analyzed to reconstruct the peptide sequence. The mass shift of +33.96 Da (for ³⁵Cl) relative to a native tryptophan residue on a specific fragment ion confirms that the 5-chloro-D-tryptophan is located at that position in the sequence. nih.govbiorxiv.org

Circular Dichroism (CD) Spectroscopy for Analysis of Peptide Secondary Structure

Circular Dichroism (CD) spectroscopy is a widely used method for rapidly assessing the secondary structure (e.g., α-helix, β-sheet, random coil) of peptides in solution. units.it The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone is the primary contributor to the far-UV CD spectrum (190-250 nm), which is used to analyze secondary structure.

Aromatic side chains, such as the indole ring of tryptophan, also contribute to the CD spectrum, potentially complicating the interpretation of secondary structure. nih.govnih.gov The introduction of a chlorine atom at the 5-position of the indole ring alters its electronic transitions. This modification can enhance the side chain's contribution to the far-UV spectrum, requiring careful consideration during data analysis. cas.cz

Table 2: Characteristic Far-UV CD Wavelengths for Peptide Secondary Structures

Secondary StructurePositive Maxima (nm)Negative Minima (nm)
α-Helix~192~208, ~222
β-Sheet~195~217
Random Coil~212~198

Note: The presence of the 5-chloro-tryptophan chromophore may cause slight shifts in these characteristic bands. nih.gov

Fluorescence Spectroscopy for Environmental Polarity Probing and Ligand Binding Studies

The intrinsic fluorescence of the tryptophan indole ring is a highly sensitive probe of its local molecular environment. nih.govmdpi.com This property is retained and often modulated in 5-chloro-D-tryptophan, making it a powerful tool for studying peptide structure, dynamics, and interactions. The electron-withdrawing nature of the chlorine atom can alter the photophysical properties of the indole fluorophore, including its quantum yield, fluorescence lifetime, and the position of its emission maximum (λ_em,max_).

The fluorescence emission spectrum of tryptophan is particularly sensitive to the polarity of its surroundings. In a nonpolar, hydrophobic environment (e.g., buried within a folded peptide core), the emission maximum is blue-shifted (e.g., 330 nm). In contrast, when exposed to a polar aqueous environment, the emission is red-shifted (e.g., 350-355 nm). nih.gov By measuring the λ_em,max_ of a 5-chloro-D-tryptophan-containing peptide, researchers can infer the degree of solvent exposure of the modified residue, providing insights into the peptide's folding and conformation. nih.gov

Fluorescence is also extensively used to study peptide-ligand interactions. nih.gov The binding of a ligand to a peptide can alter the environment around the 5-chloro-D-tryptophan residue, leading to a change in its fluorescence signal. This change can manifest as quenching (a decrease in intensity) or enhancement (an increase in intensity). By titrating a peptide solution with a ligand and monitoring the fluorescence change, one can determine key binding parameters, such as the dissociation constant (K_d_), which quantifies the binding affinity. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the separation, purification, and purity assessment of synthetic peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis.

In RP-HPLC, peptides are separated based on their hydrophobicity. The introduction of a chlorine atom to the tryptophan residue increases its hydrophobicity, leading to a longer retention time on a reversed-phase column compared to the analogous non-chlorinated peptide under identical conditions. This predictable shift in retention time can be used as a preliminary indicator of successful modification.

HPLC and UPLC are crucial for purity profiling, which involves identifying and quantifying impurities in the synthetic peptide product. lcms.cz These impurities can include deletion sequences, incompletely deprotected peptides, or side-products from the synthesis. A high-resolution UPLC system coupled with a UV detector (monitoring peptide bonds at ~220 nm) and a mass spectrometer can provide a comprehensive profile of the product and any related impurities, ensuring the final peptide is of the required quality for subsequent applications. lcms.cz

Table 3: Typical RP-HPLC Parameters for Peptide Analysis

ParameterTypical Condition
ColumnC18, 3.5-5 µm particle size
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)
GradientLinear gradient from 5% to 95% Mobile Phase B
Flow Rate1.0 mL/min (analytical)
DetectionUV at 220 nm and 280 nm

Emerging Research Directions and Future Perspectives

Exploration of Novel Analogues with Diverse Halogenation Patterns and Indole (B1671886) Modifications

The future of peptide science relies on an expanding chemical toolkit, and the synthesis of novel amino acid analogues is a cornerstone of this effort. chim.it Starting from the 5-chloro-D-tryptophan scaffold, research is moving towards creating a wider array of derivatives to finely tune peptide properties.

Diverse Halogenation: A primary research direction involves the substitution of the C5 chlorine with other halogens. Introducing bromine, iodine, or fluorine can systematically alter the steric bulk, lipophilicity, and electronic properties of the side chain. nih.gov Halogen atoms can act as electron donors, forming stabilizing hydrogen bonds that influence peptide conformation and binding affinity. nih.gov Enzymatic methods, utilizing engineered tryptophan halogenases, present a green chemistry approach for the regioselective halogenation of tryptophan, and similar strategies could be developed for D-isomers. researchgate.netnih.gov A one-pot biocatalytic cascade combining enzymatic halogenation with dynamic stereoinversion has already proven effective for producing various D-halotryptophans, a method that could be adapted for 5-chloro-D-tryptophan analogues. acs.org

Multi-Substituted Indoles: Beyond single substitutions, the creation of di- or tri-halogenated D-tryptophan analogues is an emerging area. These multi-substituted residues could confer unique properties, such as enhanced target affinity or altered metabolic stability.

Indole Core Modifications: Research is also focused on modifying the indole ring itself. Late-stage functionalization techniques, including organocatalyzed allylation and photocatalytic alkylation, allow for the modification of the indole N-H or C-2 positions on tryptophan residues already incorporated within a peptide. nih.govrsc.org These methods enable the attachment of various functional groups, such as fluorophores, lipids, or saccharides, creating peptides with novel functionalities without requiring de novo synthesis. nih.gov

Table 1: Potential Novel Analogues of 5-chloro-D-tryptophan
Analogue ClassSpecific ExamplePotential Synthetic MethodAnticipated Property Modulation
Alternative Halogenation (C5)Fmoc-5-bromo-D-tryptophanEnzymatic halogenation/stereoinversion acs.orgIncreased steric bulk, altered electronic interactions
Alternative Halogenation (C5)Fmoc-5-iodo-D-tryptophanChemical synthesis from 5-iodoindoleEnhanced potential for halogen bonding, increased mass
Di-halogenationFmoc-5-chloro-7-bromo-D-tryptophanStepwise chemical or enzymatic halogenation acs.orgSignificant increase in lipophilicity and steric hindrance
Indole N-AlkylationFmoc-1-methyl-5-chloro-D-tryptophanAlkylation of the protected indole nitrogen nih.govRemoval of H-bond donor capability, conformational restriction
Indole C-ArylationFmoc-5-chloro-2-phenyl-D-tryptophanTransition-metal catalyzed C-H activationIntroduction of bulky aromatic group for π-stacking interactions

Integration into Macrocyclic and Constrained Peptide Architectures

Linear peptides often suffer from poor metabolic stability and low bioavailability due to their flexibility and susceptibility to proteases. Incorporating Fmoc-5-chloro-D-tryptophan into macrocyclic and other constrained peptide structures is a key strategy to overcome these limitations. The D-amino acid configuration is particularly useful for inducing β-turns, which are critical for forming stable, cyclic structures.

The inclusion of unnatural amino acids is a powerful tool for creating conformationally constrained peptides with enhanced biological properties. nih.govjpt.com Strategies such as head-to-tail cyclization, side-chain-to-side-chain stapling, and other bridging techniques can lock a peptide into its bioactive conformation, increasing both its affinity for a target and its resistance to enzymatic degradation. nih.govcpcscientific.com The halogenated indole side chain of 5-chloro-D-tryptophan can further stabilize these structures through specific non-covalent interactions and increase membrane permeability.

Table 2: Examples of Constrained Peptide Architectures
Architecture TypeDescriptionRole of this compound
Head-to-Tail MacrocyclesThe N-terminus is covalently linked to the C-terminus.Induces β-turns to facilitate cyclization; enhances structural stability.
Stapled PeptidesA covalent linker spans two amino acid side chains to stabilize an α-helix.Can be positioned near the staple to optimize target interactions.
Bicyclic PeptidesTwo independent cyclic constraints are introduced into the peptide scaffold.Provides rigid structural nodes for complex 3D architectures.
PeptidomimeticsStructures that mimic key features of a peptide's bioactive conformation. nih.govServes as a key building block for mimicking native tryptophan interactions with enhanced stability. nih.gov

Rational Design of Peptide-Based Therapeutic Candidates and Diagnostic Tools

The rational design of peptide drugs is an evolving field that increasingly relies on non-canonical amino acids to confer "drug-like" properties. researchgate.net Halogenation is a well-established strategy in medicinal chemistry to improve a compound's pharmacological profile. nih.gov The incorporation of 5-chloro-D-tryptophan can enhance target affinity, increase cell permeability, and improve metabolic stability. nih.gov

Future research will focus on the targeted use of this compound in peptides designed to combat diseases. For instance, in antimicrobial peptides, the enhanced hydrophobicity from the chloro-tryptophan residue could improve interaction with bacterial membranes. In anticancer peptides that target intracellular protein-protein interactions, the unnatural amino acid could increase proteolytic resistance and cell penetration. researchgate.net

For diagnostics, peptides containing 5-chloro-D-tryptophan could be developed as highly specific imaging agents or probes. The unique spectroscopic properties of the modified indole ring could be exploited, or the halogen could serve as a handle for attaching radiolabels or other reporter groups through subsequent chemical modification. nih.gov

Table 3: Potential Therapeutic and Diagnostic Applications
Application AreaDesign RationaleExample Target
AntimicrobialsEnhance membrane disruption and proteolytic stability.Bacterial cell membranes
OncologyInhibit protein-protein interactions crucial for tumor growth. researchgate.netp53-MDM2, MCL-1
NeurologyModulate neuropeptide receptor activity with enhanced stability.Opioid or Somatostatin receptors
Molecular ImagingCreate highly specific peptide probes for disease biomarkers.Overexpressed cell surface receptors

Computational Chemistry and Molecular Modeling for Predictive Design and Mechanistic Understanding

Computational modeling has become an indispensable tool for accelerating the design of novel peptides and understanding their mechanism of action. researchgate.netdiva-portal.org Molecular dynamics (MD) simulations, in particular, can provide atomistic-level insights into how the incorporation of this compound affects a peptide's structure, flexibility, and interaction with its biological target. nih.gov

Future research will increasingly use computational approaches to:

Predict Conformational Preferences: Accurately model how the D-chiral center and the halogenated indole side chain guide the peptide to fold into a specific three-dimensional shape.

Simulate Peptide-Protein Binding: Use docking and MD simulations to predict the binding mode and affinity of a modified peptide to its target protein, guiding the design of more potent inhibitors. frontiersin.org

In Silico Mutagenesis: Computationally screen various halogenated analogues at different positions within a peptide sequence to identify mutations that are most likely to improve activity, reducing the need for extensive experimental synthesis and testing. nih.govfrontiersin.org

Understand Halogenase Mechanisms: Model the interaction between tryptophan analogues and halogenase enzymes to understand the origins of regioselectivity and to guide protein engineering efforts to create novel biocatalysts. acs.orgnih.gov

Table 4: Computational Approaches in Modified Peptide Design
TechniqueApplicationInformation Gained
Molecular DockingPredicting the binding orientation of a peptide to its receptor.Identification of key binding interactions and potential binding poses. nih.gov
Molecular Dynamics (MD)Simulating the dynamic behavior of the peptide and peptide-protein complex over time.Conformational stability, flexibility, solvent interactions, and binding free energy. nih.gov
Quantum Mechanics (QM)Calculating the electronic properties of the halogenated indole ring.Electrostatic potential, charge distribution, and reactivity for mechanistic studies.
Free Energy Perturbation (FEP)Calculating the relative binding affinity between two similar ligands.Quantitative prediction of the impact of a specific modification on binding potency.

Expanding the Scope of Site-Directed Mutagenesis and Genetic Code Expansion with Halogenated Tryptophans

Site-directed mutagenesis is a foundational technique in molecular biology that allows for the precise substitution of one canonical amino acid for another by altering the DNA sequence of a gene. While powerful, it is limited to the 20 naturally encoded amino acids.

A more advanced and revolutionary frontier is Genetic Code Expansion (GCE), which enables the site-specific incorporation of non-canonical amino acids (ncAAs) directly into proteins during ribosomal synthesis. addgene.orgacs.org This is achieved by creating an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that recognizes a reassigned codon (typically the UAG amber stop codon) and inserts the desired ncAA. addgene.orgnih.gov

The future application of GCE to halogenated D-tryptophans represents a significant but exciting challenge. Key research directions include:

Developing D-Amino Acid-Specific Synthetases: A major hurdle is that the cell's translational machinery is evolved for L-amino acids. Researchers are actively engineering aaRS variants, such as mutants of pyrrolysyl-tRNA synthetase (PylRS), that can recognize and charge tRNAs with D-amino acids. frontiersin.orgnih.gov

Overcoming Ribosomal Limitations: The ribosome itself can be a bottleneck for incorporating ncAAs, especially those with different backbone stereochemistry. nih.gov Future work may involve engineering ribosomes that are more accommodating to D-amino acids. acs.org

In Vivo Biosynthesis: Combining GCE with engineered metabolic pathways could allow cells to synthesize 5-chloro-D-tryptophan and other analogues de novo from simple feedstocks, creating autonomous systems for producing uniquely modified proteins. nih.gov

Successfully incorporating 5-chloro-D-tryptophan into proteins in vivo would unlock the ability to create novel enzymes, antibodies, and biomaterials with precisely placed chemical modifications, opening a new era of protein engineering.

Table 5: Requirements for Genetic Code Expansion with 5-chloro-D-tryptophan
ComponentFunctionKey Challenge/Research Focus
Non-Canonical Amino Acid (ncAA)5-chloro-D-tryptophan, supplied to the cell culture media.Ensuring efficient cellular uptake and availability.
Unique CodonA codon reassigned to encode the ncAA, typically UAG (amber).Minimizing competition from natural translation termination factors.
Orthogonal tRNAA tRNA that recognizes the unique codon but is not charged by any native synthetase.Engineering tRNA variants that function efficiently in the host organism.
Orthogonal Synthetase (aaRS)An enzyme that exclusively charges the orthogonal tRNA with the ncAA.Directed evolution or rational design of an aaRS to be specific for a D-amino acid. frontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Fmoc-5-chloro-D-tryptophan with high enantiomeric purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc chemistry to protect the amino group. Chlorination at the 5-position of the tryptophan indole ring typically occurs post-synthesis via electrophilic substitution. To ensure enantiomeric purity (<0.5% D-enantiomer), chiral HPLC with a polysaccharide column (e.g., Chiralpak®) is recommended, coupled with polarimetric analysis to confirm specific rotation (e.g., [α]²⁴D = -18.0° to -22.0° in DMF) . Reaction conditions (temperature, solvent) must be optimized to minimize racemization.

Q. How should this compound be stored to maintain stability during experimental use?

  • Methodological Answer : Storage at -20°C in anhydrous, light-protected containers is critical to prevent degradation of the Fmoc group and chlorine substituent. Analytical validation via HPLC (≥97% assay purity) and Karl Fischer titration (<1.0% water content) should be performed periodically to monitor stability . Lyophilization under inert gas (N₂/Ar) is advised for long-term storage.

Q. What analytical techniques are most reliable for verifying the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular weight and structural features (e.g., indole chlorination). HPLC with UV detection (280 nm) quantifies purity, while circular dichroism (CD) spectroscopy validates the D-configuration. Cross-reference retention times with unmodified Fmoc-D-tryptophan to confirm specificity .

Advanced Research Questions

Q. What methodological challenges arise when characterizing the stereochemical integrity of this compound under varying reaction conditions?

  • Methodological Answer : The chloro substituent can alter electron density in the indole ring, potentially inducing racemization during peptide coupling. To mitigate this, monitor reaction pH (ideally 8–9) and use coupling agents like HATU/HOAt for efficiency. Statistical analysis (e.g., ANOVA) of enantiomeric excess (EE) across batches via chiral HPLC is critical to identify variability sources. Studies suggest lower temperatures (0–4°C) reduce racemization rates .

Q. How can researchers resolve contradictions in reported bioactivity data of peptides incorporating this compound?

  • Methodological Answer : Contradictions often stem from variability in peptide folding or chlorination efficiency. Perform systematic meta-analyses of published data, stratifying by synthesis protocols (e.g., SPPS vs. solution-phase) and analytical validation methods. Confounding variables (e.g., solvent polarity, aggregation propensity) should be controlled using circular dichroism (CD) and molecular dynamics simulations. Consult multi-disciplinary experts to assess methodological flaws (e.g., improper controls) .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in toxicity studies involving halogenated tryptophan derivatives?

  • Methodological Answer : Dose-response modeling (e.g., Hill equation) combined with non-linear regression is recommended. For class-wide extrapolation (e.g., comparing 5-chloro vs. 5-bromo derivatives), use hierarchical Bayesian models to account for shared pharmacokinetic properties. Ensure ethical alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) and validate assumptions via sensitivity analyses .

Q. How does the 5-chloro substituent influence peptide secondary structure in aqueous vs. lipid environments?

  • Methodological Answer : The electron-withdrawing chloro group increases indole hydrophobicity, potentially stabilizing α-helical structures in lipid bilayers. Experimental designs should combine CD spectroscopy (aqueous phase) and solid-state NMR (membrane-mimetic environments). Compare with non-halogenated analogs to isolate substituent effects. Data interpretation must consider solvent dielectric constants and temperature gradients .

Key Considerations for Experimental Design

  • Reproducibility : Document batch-specific variables (e.g., chlorination reagents, reaction time) to enable cross-study comparisons.
  • Ethical Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw spectral datasets .
  • Conflict Resolution : Use peer-review frameworks (e.g., PICO) to structure hypotheses and address contradictory findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.